molecular formula C7H14ClNO2S B1285898 N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride CAS No. 915402-17-4

N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Cat. No.: B1285898
CAS No.: 915402-17-4
M. Wt: 211.71 g/mol
InChI Key: CSLCADJPFJHTHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process and a solvent to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards. The production process includes multiple purification steps to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclopropyl group and dioxidotetrahydrothienyl moiety contribute to its reactivity and interaction with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-7(5-11)8-6-1-2-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLCADJPFJHTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585815
Record name 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-17-4
Record name 3-(Cyclopropylamino)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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